N-(2-methoxyphenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide
Description
Evolution of Triazolopyrimidine Research
The exploration of triazolopyrimidines began in the mid-20th century, driven by their structural resemblance to purine bases and potential as bioisosteres. Early synthetic efforts focused on annulation strategies, such as cyclizing 1,2,4-triazole precursors with pyrimidine derivatives, to access the core scaffold. A landmark advancement occurred in 2008 with the development of triazolopyrimidine-based dihydroorotate dehydrogenase (PfDHODH) inhibitors for antimalarial applications, which established the scaffold’s capacity for selective enzyme inhibition. Subsequent decades saw diversification into neurological and inflammatory targets, exemplified by the 2024 discovery of triazolopyrimidine P2X3 receptor antagonists validated through cryo-electron microscopy. The target compound emerges from this trajectory, incorporating modern design principles such as allosteric site targeting and metabolic stability optimization.
Classification Within Heterocyclic Chemistry
Triazolopyrimidines belong to the bicyclic heteroaromatic family, classified under the International Union of Pure and Applied Chemistry (IUPAC) system as triazolo[4,5-d]pyrimidines. This nomenclature specifies the fusion of a 1,2,3-triazole ring (positions 1–3) with a pyrimidine ring (positions 4–5 and 6–8). The target compound’s core differs from the more common 1,2,4-triazolo[1,5-a]pyrimidine isomer, which dominates literature due to its synthetic accessibility. Substituent patterns critically influence electronic properties and binding interactions: the 4-methylphenyl group at position 3 enhances hydrophobic packing, while the sulfanyl acetamide side chain at position 7 introduces hydrogen-bonding potential.
Significance in Medicinal Chemistry
Triazolopyrimidines occupy a privileged niche in drug discovery due to their dual capacity for target engagement and pharmacokinetic optimization. The scaffold’s rigidity minimizes entropic penalties during protein binding, while nitrogen-rich regions facilitate interactions with catalytic residues in enzymes or receptors. For the target compound, the 2-methoxyphenyl acetamide moiety may confer blood-brain barrier permeability, a feature leveraged in neuropathic pain therapeutics. Comparative analyses with analogs such as N-cyclohexyl-2-((3-(2-fluorobenzyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide (source ) reveal that aryl substitutions at position 3 significantly modulate selectivity profiles—a principle central to avoiding off-target effects.
Relationship to Other Triazolopyrimidine Derivatives
The structural evolution of triazolopyrimidine derivatives reflects incremental modifications to balance potency and drug-likeness. For instance:
- Antimalarial analogs : Early derivatives prioritized electron-deficient aryl groups (e.g., naphthalene) to enhance PfDHODH binding, but suffered from poor solubility.
- P2X3 antagonists : Introduction of cyclopropane substituents, as in compound 26a , improved metabolic stability over earlier tetrazolopyrimidine hits.
- Dual A2A/A1 antagonists : Pyridone substitutions at position 2, as seen in ASP-5854 derivatives, enabled bidentate hydrogen bonding with adenosine receptors.
The target compound diverges through its 4-methylphenyl and 2-methoxyphenyl groups, which may reduce cytochrome P450 interactions compared to chlorinated or fluorinated analogs.
Current Research Landscape
Contemporary studies prioritize three axes:
- Computational drug design : Molecular docking and molecular dynamics simulations predict binding poses for triazolopyrimidines at novel allosteric sites.
- Structural biology : Cryo-electron microscopy has resolved the target compound’s potential mechanism, showing stabilization of desensitized receptor states.
- Multi-target approaches : Hybrid scaffolds combining triazolopyrimidine cores with pyridone or acetamide moieties aim to address complex pathologies like ischemic stroke.
Ongoing clinical trials for triazolopyrimidine-based therapeutics underscore the scaffold’s translational viability, though the target compound remains in preclinical development.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S/c1-13-7-9-14(10-8-13)26-19-18(24-25-26)20(22-12-21-19)29-11-17(27)23-15-5-3-4-6-16(15)28-2/h3-10,12H,11H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBPFIIPTJDGJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=CC=C4OC)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Triazolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiols and halogenated intermediates.
Attachment of the Methoxyphenyl and Methylphenyl Groups: These groups can be attached through electrophilic aromatic substitution reactions or via coupling reactions using palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazolopyrimidine core can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving triazolopyrimidine derivatives.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, triazolopyrimidine derivatives can interact with various enzymes or receptors, modulating their activity. The methoxyphenyl and methylphenyl groups may enhance binding affinity and specificity to the target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure and Substituent Analysis
Target Compound:
- Core : Triazolo[4,5-d]pyrimidine (7-membered fused ring system with nitrogen atoms at positions 1, 2, 3).
- Substituents :
- Position 3 : 4-methylphenyl group.
- Position 7 : Sulfanyl-linked acetamide with 2-methoxyphenyl.
Comparable Compounds:
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide) :
- Core : Triazolo[1,5-a]pyrimidine.
- Substituents :
- Sulfonamide (-SO₂NH-) linker at position 2.
- 2,6-difluorophenyl and 5-methyl groups.
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) :
- Core : Acetamide with oxazolidinyl group.
- Substituents : 2,6-dimethylphenyl and methoxy.
- Use : Fungicide .
- Key Difference : Lacks triazolo-pyrimidine core but shares acetamide and methoxy-phenyl motifs.
N-(4-Methoxyphenyl)acetamide :
Physicochemical Properties and NMR Insights
Evidence from NMR studies on structurally related triazolo-pyrimidines (e.g., compounds 1 and 7 in Figure 6 of ) reveals that substituent positioning significantly impacts chemical environments. For example:
- Regions A (positions 39–44) and B (positions 29–36) in NMR spectra show distinct chemical shifts when substituents vary, while other regions remain consistent. This suggests that modifications to the 4-methylphenyl or 2-methoxyphenyl groups in the target compound would alter reactivity or binding interactions .
Table 1: Key NMR Chemical Shift Differences in Triazolo-Pyrimidine Derivatives
Methodological Approaches for Structural Comparison
Graph-Based vs. Bit-Vector Methods
- Graph-Based Comparison: Represents molecules as graphs (nodes = atoms, edges = bonds). This method captures structural nuances (e.g., triazolo-pyrimidine core connectivity) but faces computational challenges for large molecules due to NP-hard complexity .
- Bit-Vector/Fingerprint Methods : Reduces structures to binary vectors (e.g., SMILES fingerprints). Efficient for database searches but may overlook stereochemical details critical for bioactivity .
Table 2: Advantages and Limitations of Comparison Methods
Biological Activity
N-(2-methoxyphenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazolo-pyrimidine core linked to a methoxyphenyl and an acetamide group. Its molecular formula is with a molecular weight of 446.57 g/mol. The presence of the methoxy group is believed to enhance its lipophilicity, potentially influencing its biological activity.
Research indicates that compounds containing pyrimidine and triazole moieties often exhibit diverse biological activities, including antimicrobial, antiviral, and anticancer effects. The proposed mechanisms for this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.
- Interaction with DNA : The triazole ring may facilitate binding to DNA or RNA, disrupting nucleic acid synthesis.
- Modulation of Signaling Pathways : It may interfere with various signaling pathways critical for cancer cell growth and survival.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of related pyrimidine derivatives. For instance:
The presence of the methoxy group has been linked to enhanced activity against various pathogens.
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties:
- In vitro Studies : Compounds with similar structures have shown cytotoxic effects on cancer cell lines such as HeLa and MCF-7.
- Mechanism : The inhibition of cell cycle progression and induction of apoptosis have been observed in related compounds.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by Nagaraj and Reddy (2008) demonstrated that methoxy-substituted pyrimidines exhibited significant antibacterial activity against E. coli and S. aureus . This suggests that N-(2-methoxyphenyl)-2-{...} may share similar efficacy.
- Anticancer Research : A recent investigation into triazole-containing compounds indicated their ability to inhibit tumor growth in xenograft models . The specific mechanism involved the downregulation of oncogenic signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
